REACTION_CXSMILES
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[NH2:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[N+:13]([O-])=O)[C:5]([O:7][CH2:8][CH3:9])=[O:6].[H][H]>[Pd].CO>[NH2:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[NH2:13])[C:5]([O:7][CH2:8][CH3:9])=[O:6]
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Name
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|
Quantity
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4 g
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Type
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reactant
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Smiles
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NC=1C=C(C(=O)OCC)C=CC1[N+](=O)[O-]
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Name
|
|
Quantity
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0.5 g
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Type
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catalyst
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Smiles
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[Pd]
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Name
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Quantity
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100 mL
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Type
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solvent
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Smiles
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CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solid material was separated through filtration
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated
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Name
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|
Type
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product
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Smiles
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NC=1C=C(C(=O)OCC)C=CC1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |